6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14-2-3-17(21)20(18-14)13-15-4-8-19(9-5-15)12-16-6-10-22-11-7-16/h2-3,15-16H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSZWMIGEFEBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097872-51-8) is a novel compound with potential therapeutic applications. Its unique structure, which includes a piperidine moiety and a pyridazine core, suggests interesting biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 305.4 g/mol. The compound features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.4 g/mol |
| CAS Number | 2097872-51-8 |
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, similar derivatives have shown promising results in inhibiting the growth of multiple myeloma (MM) cells through the inhibition of the TAK1 kinase pathway. In vitro assays demonstrated that certain analogs achieved growth inhibition in the nanomolar range, suggesting that modifications at specific positions can enhance potency against cancer cell lines .
The mechanism by which 6-Methyl compounds exert their anticancer effects appears to involve several pathways:
- Kinase Inhibition : The compound may inhibit key kinases involved in cancer cell proliferation and survival.
- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : By interfering with cell cycle regulatory proteins, these compounds can halt the progression of cancer cells through critical phases of division.
Study on TAK1 Inhibition
A study focused on the structure–activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives found that modifications at the C6 position significantly affected kinase inhibition potency. For example, compounds with specific substituents demonstrated up to 95% inhibition of TAK1 at concentrations as low as 100 nM . This finding highlights the potential for further development of 6-Methyl derivatives as targeted cancer therapies.
Pharmacological Evaluation
In another investigation, various analogs were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that certain modifications led to enhanced apoptotic signaling pathways, making these compounds candidates for further pharmacological studies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s pharmacological profile can be inferred through comparison with structurally related derivatives. Key analogs include quinoxaline-, benzisoxazole-, and oxadiazole-pyrazine-substituted dihydropyridazinones, which highlight substituent-driven variations in activity and physicochemical properties.
Structural Features and Hypothesized Activities
Key Observations:
Tetrahydropyran (Oxan) Group: The target compound’s oxan-4-yl substituent likely enhances solubility compared to purely aromatic analogs (e.g., quinoxaline derivative) due to its oxygen-containing ring .
Piperidine Flexibility : The piperidinyl-methyl linkage may improve bioavailability by balancing lipophilicity and molecular rigidity, a feature absent in rigid benzisoxazole derivatives .
Methyl at Position 6: The methyl group on the dihydropyridazinone core could reduce metabolic degradation, a hypothesis supported by studies on methyl-substituted heterocycles .
Research Findings and Inferences
- Quinoxaline Derivatives: Substitution with quinoxaline-2-carbonyl () is associated with kinase inhibition, but low solubility may limit bioavailability .
- Benzisoxazole Derivatives : Fluorinated benzisoxazole moieties () are linked to antipsychotic activity, though their hydrophobicity necessitates formulation adjustments .
- Oxadiazole-Pyrazine Derivatives : Polar oxadiazole groups () may improve solubility, making such analogs promising for anticancer applications despite uncharacterized binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
